Amitriptyline-d6 Hydrochloride

Description

IUPAC Name and Synonyms

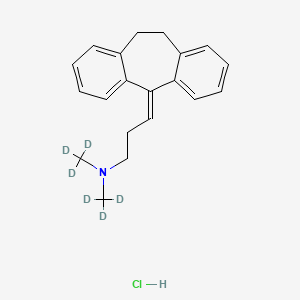

The full systematic name is 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-d6 Hydrochloride . Common synonyms include:

- Amitriptyline-d6 HCl

- 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-di(methyl-d3)-, hydrochloride

Key Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 203645-63-0 | |

| Molecular Formula | C₂₀H₂₄ClN (deuterated sites unspecified) | |

| Molecular Weight | 319.9 g/mol | |

| PubChem CID | 76974221 | |

| Purity | >95% (HPLC) |

Historical Development of Deuterated Standards

Significance in Analytical Chemistry

Core Applications

This compound addresses critical challenges in bioanalytical workflows:

Analytical Performance

Key Advantages Over Structural Analog Standards :

- Isotopic Purity : >99% deuterium enrichment ensures minimal overlap with unlabeled analytes.

- Chromatographic Behavior : Identical retention time to amitriptyline hydrochloride, simplifying co-elution protocols.

- Quantitative Precision : Reduces relative standard deviation (RSD) in bioanalytical assays to <15%.

Properties

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYRPLNVJVHZGT-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203645-63-0 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-d6 Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Deuterium Incorporation Strategies

The synthesis of this compound begins with the introduction of deuterium at the N,N-dimethyl groups. This is typically achieved using deuterated reagents such as methyl-d₃ iodide (CD₃I) or dimethyl-d₆-amine. The reaction involves nucleophilic substitution, where the non-deuterated methyl groups in the intermediate amine are replaced with deuterated counterparts under controlled conditions.

Key Reaction Steps:

-

Intermediate Synthesis : Preparation of the non-deuterated amine precursor, 3-(10,11-dihydro-5H-dibenzo[a,d]annulen-5-ylidene)propan-1-amine.

-

Deuteration : Treatment with CD₃I in the presence of a base (e.g., potassium carbonate) to substitute hydrogen atoms with deuterium.

-

Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt.

Catalytic Hydrogenation in Intermediate Preparation

Optimized Hydrogenation Conditions

A critical intermediate in amitriptyline synthesis is o-phenethyl benzoic acid. Traditional methods required high-temperature (100°C) and high-pressure (20 kg/cm²) hydrogenation, but recent advancements employ nano-nickel-based catalysts to reduce these parameters significantly.

| Component | Percentage Range |

|---|---|

| Nano Nickel | 90–99% |

| Cobalt | 0.3–3.0% |

| Aluminum | 0.2–2.0% |

| Iron | 0.3–2.0% |

| Silicon | 0.2–2.0% |

Reaction Conditions:

-

Temperature: 50°C (reduced from 100°C)

-

Pressure: 5 kg/cm² (reduced from 20 kg/cm²)

-

Yield: 98% (improved from 88%)

This catalyst system enhances selectivity and reduces energy consumption, making it scalable for industrial production.

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification involves high-performance liquid chromatography (HPLC) to separate isomers and byproducts. For example, the sulfonic acid intermediates generated during tracer synthesis (e.g., 2E- and 3Z-isomers) are resolved using reverse-phase HPLC.

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) : Confirms deuterium incorporation and structural integrity. The absence of proton signals at δ 2.2–2.5 ppm (characteristic of N-methyl groups) verifies complete deuteration.

-

Mass Spectrometry (MS) : Validates molecular weight (283.5 g/mol for the free base) and isotopic purity.

Analytical and Regulatory Compliance

This compound must meet stringent guidelines for analytical method validation (AMV) and quality control (QC). Regulatory submissions require:

-

Batch Consistency : Demonstrated through HPLC chromatograms with ≤0.1% impurity peaks.

-

Stability Data : Accelerated stability studies under ICH Q1A(R2) conditions to establish shelf life.

Comparative Analysis of Synthesis Methods

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Temperature | 100°C | 50°C |

| Pressure | 20 kg/cm² | 5 kg/cm² |

| Yield | 88% | 98% |

| Purity | 94% | 99% |

The nano-nickel catalyst reduces side reactions, while lower temperatures prevent thermal degradation of intermediates.

Challenges in Deuterated Compound Synthesis

Isotopic Exchange Contamination

Residual protons in deuterated reagents can lead to incomplete deuteration. This is mitigated by using excess CD₃I and repetitive purification cycles.

Scalability

Transitioning from lab-scale to industrial production requires maintaining catalyst efficiency. Fluidized-bed reactors have been proposed to enhance contact between catalysts and reactants.

Applications in Pharmacological Research

This compound’s primary use lies in mass spectrometry-based assays for quantifying amitriptyline and its metabolites in biological matrices. Its neurotrophic activity, mediated through TrkA/TrkB receptor agonism, also makes it valuable in studying depression mechanisms .

Chemical Reactions Analysis

Types of Reactions: Amitriptyline-d6 Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

Amitriptyline-d6 Hydrochloride is widely used across various domains of scientific research:

Pharmacokinetic Studies

- Purpose : To determine the absorption, distribution, metabolism, and excretion profiles of amitriptyline.

- Methodology : The stable isotope labeling with deuterium allows for detailed tracking of the drug's metabolic pathways without altering its pharmacological effects. Studies have shown variable absorption rates with peak plasma concentrations occurring between 2 to 12 hours post-administration.

Metabolic Pathway Analysis

- Application : Understanding the metabolic fate of amitriptyline in biological systems.

- Findings : Research indicates that amitriptyline-d6 is metabolized predominantly by cytochrome P450 enzymes (CYP2D6, CYP2C19), which convert it into its active metabolite, nortriptyline.

Biochemical Research

- Use : As a tracer in studying reaction mechanisms and pathways.

- Impact : The compound's ability to provide insights into biochemical interactions enhances the understanding of antidepressant actions at a molecular level.

Quality Control in Pharmaceutical Industry

- Role : Employed in the validation of analytical methods for quality control of amitriptyline formulations.

- Significance : Ensures that pharmaceutical products meet required standards for efficacy and safety.

Case Study 1: Amitriptyline Dependence

A case study documented a patient who developed dependence on amitriptyline after self-medicating for sleep issues. Initially prescribed low doses, the patient escalated to excessive doses over time, leading to withdrawal symptoms and significant psychological dependence. This highlights potential misuse associated with long-term use of amitriptyline derivatives .

Case Study 2: Pharmacokinetic Research

Research utilizing amitriptyline-d6 has provided insights into its metabolic pathways and interactions with other drugs. A study demonstrated significant interactions with various substances, emphasizing the need for careful monitoring during concurrent medication therapy .

Mechanism of Action

Amitriptyline-d6 Hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This inhibition increases the concentration of these neurotransmitters in the synaptic clefts, enhancing their effects. The compound also binds to various receptors, including serotonin, adrenergic, muscarinic, and histamine receptors, contributing to its pharmacological profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Amitriptyline Hydrochloride (Non-Deuterated)

- CAS : 549-18-8 .

- Purity : 99.56% (clinical grade) .

- Clinical Status : Launched; widely prescribed for major depressive disorder and neuropathic pain .

- Mechanism : Inhibits SERT and NET with identical Ki values to the deuterated form but exhibits additional agonist activity at TrkA receptors, enhancing neurotrophic effects .

- Key Difference: Unlike the deuterated form, it undergoes hepatic metabolism via CYP2D6 and CYP2C19, leading to active metabolites like nortriptyline. Genetic polymorphisms in these enzymes necessitate dose adjustments .

Amitriptyline-d3 Hydrochloride

- CAS : 342611-00-1 .

- Deuteration : Three deuterium atoms (vs. six in Amitriptyline-d6) .

- Applications: Used in tandem with Amitriptyline-d6 to distinguish between metabolic pathways in complex biological matrices. Limited data on purity and stability .

Other Deuterated Antidepressants

- Anisodamine-d5 Bromide and Asenapine-d7: Deuterated analogs of anticholinergics/antipsychotics. Unlike Amitriptyline-d6, these lack serotonin/norepinephrine reuptake inhibition and are used in distinct therapeutic areas (e.g., motion sickness, schizophrenia) .

Table 1: Comparative Analysis of Amitriptyline Derivatives

Non-TCA Comparators

- Anisodamine Hydrobromide: A non-selective cholinergic antagonist (purity 99.67%) used for spasmodic pain, contrasting with Amitriptyline’s monoaminergic focus .

Research Implications and Limitations

- Advantages of Deuteration: Amitriptyline-d6’s isotopic labeling minimizes interference in LC-MS/MS assays, improving accuracy in quantifying endogenous Amitriptyline levels .

- Limitations: No clinical data exists for deuterated forms, restricting their use to preclinical research. Metabolic stability differences due to deuterium effects (e.g., kinetic isotope effects) remain understudied .

Biological Activity

Amitriptyline-d6 Hydrochloride is a deuterated analog of the tricyclic antidepressant amitriptyline, primarily used in research to study drug metabolism and pharmacokinetics. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

Overview of this compound

This compound (CAS Number: 203645-63-0) retains the pharmacological characteristics of its parent compound while allowing for precise tracking in biological studies due to the incorporation of deuterium. The molecular formula is , with a molecular weight of approximately 319.90 g/mol.

Amitriptyline-d6 functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic neuronal membrane, leading to increased levels of these neurotransmitters in the synaptic cleft. The inhibition constants for human serotonin reuptake transporter (SERT) and norepinephrine reuptake transporter (NET) are reported as 3.45 nM and 13.3 nM, respectively .

Biochemical Pathways

The compound influences several biochemical pathways:

- SERT and NET Inhibition : By blocking these transporters, amitriptyline-d6 enhances serotonergic and noradrenergic signaling.

- Metabolism : The metabolism predominantly involves cytochrome P450 enzymes (CYP2C19, CYP2D6), which convert amitriptyline into its active metabolite, nortriptyline .

Pharmacokinetics

Amitriptyline-d6 exhibits variable absorption rates, with peak plasma concentrations occurring between 2 to 12 hours post-administration. The stable isotope labeling allows for detailed pharmacokinetic studies that can elucidate absorption, distribution, metabolism, and excretion profiles without altering the drug's pharmacological properties.

Biological Activity

The biological activity of amitriptyline-d6 mirrors that of amitriptyline:

- Antidepressant Effects : It is effective in treating depressive disorders, with effects observable typically after 10-14 days of treatment.

- Analgesic Properties : It has been shown to alleviate chronic pain conditions due to its dual action on serotonin and norepinephrine pathways .

Case Study 1: Amitriptyline Dependence

A case study highlighted a patient who developed dependence on amitriptyline after self-medicating due to sleep issues. Initially prescribed low doses, the patient escalated to excessive doses over time, leading to withdrawal symptoms and significant psychological dependence. This case underscores the potential for misuse associated with long-term use of amitriptyline derivatives .

Case Study 2: Pharmacokinetic Research

Research utilizing amitriptyline-d6 has provided insights into its metabolic pathways and interactions with other drugs. Studies have demonstrated significant interactions with various substances, emphasizing the need for careful monitoring during concurrent medication therapy.

Comparative Analysis

To understand the uniqueness of this compound in comparison to other compounds, the following table summarizes key features:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Amitriptyline | Tricyclic antidepressant | Depression treatment | Standard form without isotopic labeling |

| Nortriptyline | Tricyclic antidepressant | Depression and pain management | Active metabolite of amitriptyline |

| Desipramine | Tricyclic antidepressant | Depression treatment | Selective norepinephrine reuptake inhibition |

| Clomipramine | Tricyclic antidepressant | Depression and OCD treatment | Potent serotonin reuptake inhibitor |

| Doxepin | Tricyclic antidepressant | Depression and anxiety relief | Also used as an antihistamine |

| Amitriptyline-d6 | Tricyclic antidepressant | Research applications | Stable isotope labeling for tracking |

Q & A

Q. What analytical methods are recommended for assessing the purity of Amitriptyline-d6 Hydrochloride in experimental settings?

A validated high-performance liquid chromatography (HPLC) method is commonly used, employing a mobile phase of methanol and phosphate buffer (pH 7.7) in a 7:3 ratio. The chromatographic conditions must account for deuterium substitution, which may slightly alter retention times compared to non-deuterated analogs. Quantification involves comparing peak responses of the test solution to a standard reference material (e.g., USP Amitriptyline Hydrochloride RS) . Titrimetric assays using 0.1 N perchloric acid in glacial acetic acid can also determine bulk purity, with each mL equivalent to 31.39 mg of the compound .

Q. How is the isotopic purity of this compound verified?

Isotopic purity (e.g., 99 atom% D) is typically confirmed using mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR). Deuterium incorporation at the N,N-dimethyl groups must be validated to ensure minimal protium contamination, which could skew pharmacokinetic or metabolic studies. Reference standards with certified isotopic enrichment (e.g., 50 mg vials at 99 atom% D) are critical for calibration .

Q. What impurities should be monitored during synthesis or storage of this compound?

Key impurities include Amitriptyline N-Oxide Hydrochloride (CAS 4290-60-2) and other structurally related compounds. Chromatographic methods must resolve these impurities using validated separation protocols, with acceptance criteria set at ≤0.1% for individual impurities .

Advanced Research Questions

Q. How can deuterium labeling in this compound improve pharmacokinetic (PK) studies?

Deuterium substitution slows metabolic degradation (deuterium isotope effect), extending the compound’s half-life in vivo. This allows for more precise tracking of absorption, distribution, and elimination phases. Researchers should validate deuterium retention post-administration using LC-MS/MS, ensuring isotopic integrity is maintained during metabolism .

Q. What experimental design considerations are critical for studying Amitriptyline-d6’s interaction with neurotransmitter transporters (e.g., SERT, NET)?

In vitro assays (e.g., radioligand binding) require careful optimization of incubation times and buffer pH to account for deuterium-induced changes in binding kinetics. For example, Amitriptyline-d6 exhibits Ki values of 3.45 nM (SERT) and 13.3 nM (NET), but deviations may arise due to isotopic effects. Parallel experiments with non-deuterated controls are essential to isolate isotopic influences .

Q. How should researchers address discrepancies in receptor binding data between Amitriptyline-d6 and its non-deuterated form?

Discrepancies may stem from impurities or incomplete deuteration. Validate isotopic purity (see Question 2) and re-evaluate chromatographic conditions to rule out co-eluting impurities. If binding affinity differences persist, conduct molecular dynamics simulations to assess deuterium’s impact on ligand-receptor interactions .

Methodological Challenges

Q. How to validate an LC-MS/MS method for quantifying this compound in biological matrices?

- Sample Preparation: Use protein precipitation with acetonitrile to minimize matrix effects.

- Calibration Standards: Prepare in the same biological matrix (e.g., plasma) with concentrations spanning 0.1–100 ng/mL.

- Ionization Parameters: Optimize for deuterated analogs, as electrospray ionization (ESI) efficiency may differ from non-deuterated forms.

- Validation Metrics: Include precision (±15% CV), accuracy (85–115%), and stability under storage conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to prevent skin/eye contact (H313/H333 hazards).

- Ventilation: Use fume hoods during weighing and dissolution to avoid inhalation.

- Waste Disposal: Follow guidelines for deuterated organic compounds, including segregation from non-hazardous waste .

Data Interpretation

Q. How to analyze conflicting results from in vivo vs. in vitro studies using this compound?

In vivo results may diverge from in vitro models due to factors like protein binding, tissue distribution, or metabolic enzyme interactions. Conduct follow-up studies with deuterium-labeled metabolites (e.g., nortriptyline-d6) to track biotransformation pathways. Cross-validate findings using microdialysis or PET imaging for real-time pharmacokinetic monitoring .

Q. What statistical approaches are suitable for comparing deuterated and non-deuterated compound efficacy?

Use mixed-effects models to account for inter-subject variability in preclinical trials. For in vitro data, apply Student’s t-test or ANOVA with post-hoc corrections (e.g., Tukey’s HSD). Ensure sample sizes are powered to detect isotopic effect sizes ≥20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.